3-Ethyl-3-(iodomethyl)oxetane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
181134-88-3 |
|---|---|
Molecular Formula |
C6H11IO |
Molecular Weight |
226.06 g/mol |
IUPAC Name |
3-ethyl-3-(iodomethyl)oxetane |
InChI |
InChI=1S/C6H11IO/c1-2-6(3-7)4-8-5-6/h2-5H2,1H3 |
InChI Key |
XDJIQWRWOJKPCS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC1)CI |
Origin of Product |
United States |
Reactivity and Mechanistic Pathways of 3 Ethyl 3 Iodomethyl Oxetane
Ring-Opening Reactions
Ring-opening polymerization is a primary mode of reactivity for oxetanes, driven by the release of ring strain. acs.orgresearchgate.net Both cationic and anionic mechanisms can be employed to polymerize 3-ethyl-3-(iodomethyl)oxetane and its derivatives, leading to the formation of linear or branched polyethers. mdpi.comnih.gov
Cationic Ring-Opening Mechanisms
Cationic ring-opening polymerization (CROP) is a well-established and efficient method for polymerizing oxetanes. radtech.org The process is initiated by electrophilic species that attack the oxygen atom of the oxetane (B1205548) ring, leading to the formation of a tertiary oxonium ion. rsc.orgwikipedia.org This is followed by propagation, where the monomer attacks the activated growing chain end. wikipedia.org
A variety of initiators and catalysts can be used to induce the cationic ring-opening polymerization of oxetanes.
Protonic Acids: Strong "dry" acids like HCl, H₂SO₄, HClO₄, and HOSO₂CF₃ are effective initiators. mdpi.com
Lewis Acids: Boron trifluoride (BF₃) and its etherate complex (BF₃·O(C₂H₅)₂) are commonly used catalysts. tandfonline.comgoogle.com They can initiate polymerization directly or in conjunction with a co-initiator or pre-initiator precursor like a diol. google.com
Photo-Acid Generators (PAGs): Onium salts, such as iodonium (B1229267) and sulfonium (B1226848) salts, can generate strong acids upon UV irradiation, initiating polymerization. radtech.orgresearchgate.net
Solid Acid Catalysts: Proton-exchanged montmorillonite (B579905) clays, such as Maghnite-H+, have been shown to be effective, non-toxic catalysts for the CROP of oxetane. researchgate.net
The choice of initiator and catalyst system can significantly influence the polymerization process, including the rate of reaction and the molecular weight of the resulting polymer. researchgate.net For instance, in the polymerization of 3-ethyl-3-(hydroxymethyl)oxetane, using 1,1,1-tris(hydroxymethyl)propane as an initiator with BF₃Et₂O allows for better control over molar mass and yields polymers with lower dispersity compared to homopolymerization. mdpi.com
Table 1: Initiators and Catalysts for Cationic Ring-Opening Polymerization of Oxetanes
| Initiator/Catalyst Type | Examples | Notes |
|---|---|---|
| Protonic Acids | HCl, H₂SO₄, HClO₄, HOSO₂CF₃ | "Dry" acids are frequently used. mdpi.com |
| Lewis Acids | BF₃, BF₃·O(C₂H₅)₂ | Commonly used, often with co-initiators. tandfonline.comgoogle.com |
| Photo-Acid Generators | Iodonium salts, Sulfonium salts | Initiate polymerization upon UV exposure. radtech.orgresearchgate.net |
Two primary mechanisms are recognized in the cationic ring-opening polymerization of oxetanes: the active chain end (ACE) mechanism and the activated monomer (AM) mechanism. mdpi.comtandfonline.com
Active Chain End (ACE) Mechanism: In the ACE mechanism, the growing polymer chain possesses an active cationic center (a tertiary oxonium ion) at its end. mdpi.comacs.org Propagation occurs through the nucleophilic attack of a monomer molecule on the α-carbon of this active chain end. tandfonline.com This mechanism is generally more efficient for oxetanes as it avoids cyclization side reactions. mdpi.com For oxetanes, which are more basic than alcohols and simple ethers, polymerization predominantly proceeds via the ACE mechanism. acs.org
Activated Monomer (AM) Mechanism: In the AMM, the monomer is first activated, typically by protonation. mdpi.com The neutral hydroxyl end group of the growing polymer chain then attacks the α-carbon of this protonated monomer. tandfonline.com This mechanism can be favored under certain conditions, and sometimes both ACE and AMM can coexist. acs.org The use of a catalyst system like tetrafluoroboric acid and 1,4-butanediol (B3395766) can promote the AMM to produce polyoxetane with low dispersity and hydroxy functional end groups. kpi.ua
Distinguishing between the two mechanisms can be achieved through methods like "ion-trapping" with phosphines; in the AMM, only protonated phosphines are detected. acs.org
The reactivity of cyclic ethers like oxetanes in CROP is governed by three main factors: basicity, ring strain, and steric factors. osti.govtandfonline.com
Ring Strain: Oxetane has a significant ring strain of approximately 107 kJ/mol, which is a major driving force for ring-opening polymerization. osti.gov This value is comparable to that of epoxides (114 kJ/mol). osti.gov The high ring strain contributes to the high reactivity of oxetanes. researchgate.netwikipedia.org
Basicity: The basicity of the oxygen atom in the oxetane ring is a crucial factor. osti.gov Oxetanes are considerably more basic than epoxides. osti.gov This higher basicity facilitates the initial protonation or coordination with a Lewis acid, which is the first step in CROP. rsc.org Consequently, the higher basicity of oxetanes makes them more reactive than epoxides in photoinitiated cationic ring-opening polymerizations. osti.gov The introduction of substituents on the oxetane ring can influence the basicity of the oxygen atom and nearby functional groups. acs.org
While the CROP of cyclic ethers typically proceeds via an Sₙ2 displacement, an Sₙ1-type mechanism can also play a role, particularly in the presence of highly reactive species. osti.gov For instance, the acceleration of oxetane polymerization when formulated with epoxy monomers has been explained by the fast initiation of the epoxide through an Sₙ1 ring-opening of the oxirane ring. osti.gov
For 3-substituted oxetanes, the substitution pattern can influence the propensity for Sₙ1 versus Sₙ2 pathways. Substitution at the 3-position can shield the methylene (B1212753) carbons of the ring from an Sₙ2-type attack. chimia.ch However, the lack of substitution at the 2- and 4-positions disfavors the formation of a stable carbocation, which is necessary for an Sₙ1-type mechanism. chimia.ch Despite this, under certain conditions with appropriate catalysts, Sₙ1-type ring-opening can occur. For example, Y(OTf)₃ has been used to catalyze a cascade reaction involving an Sₙ1 nucleophilic substitution. researchgate.net
Influence of Basicity and Ring Strain on Reactivity
Anionic Ring-Opening Mechanisms
While cationic polymerization is the predominant method for oxetanes, anionic ring-opening polymerization (AROP) is also possible, particularly for oxetanes bearing specific functional groups. mdpi.comnih.gov The anionic mechanism has generally been found to be less effective for producing high molecular weight polymers from unsubstituted oxetanes, often resulting in low molar mass or broad dispersities. mdpi.comnih.gov
However, for substituted oxetanes like 3-ethyl-3-(hydroxymethyl)oxetane, AROP can be successfully employed. acs.orgresearchgate.net For instance, using potassium tert-butoxide (t-BuOK) as an initiator, often in the presence of a crown ether like 18-crown-6, can facilitate the anionic polymerization of (3-hydroxymethyl)oxetanes. radtech.orgresearchgate.net This approach has been used to synthesize hyperbranched polyethers. acs.orgresearchgate.net The polymerization temperature for AROP of oxetanes can range from -78°C to 150°C, depending on the monomer's reactivity. google.com
Anionic ring-opening can also be part of alternating copolymerizations, for example, between oxetanes and cyclic carboxylic anhydrides, using quaternary onium salts as catalysts. radtech.org
Catalysis by Specific Reagents (e.g., Potassium tert-Butoxide and Crown Ethers)
The combination of potassium tert-butoxide and a crown ether, such as 18-crown-6, is a potent catalytic system for initiating the anionic ring-opening polymerization of oxetane derivatives, particularly those bearing hydroxyl groups. radtech.orgresearchgate.netresearchgate.net For instance, the polymerization of 3-ethyl-3-(hydroxymethyl)oxetane has been successfully achieved using this catalytic duo. researchgate.netresearchgate.netacs.org In this process, the potassium tert-butoxide acts as a strong base to generate an alkoxide from the hydroxyl group, which then serves as the initiator for the polymerization. The crown ether complexes with the potassium cation, enhancing the nucleophilicity of the tert-butoxide and the propagating alkoxide chain. This method allows for the synthesis of hyperbranched polyethers. researchgate.netacs.org
While direct studies on this compound with this specific catalytic system are not extensively detailed in the provided context, the principles of base-mediated etherification are relevant. Potassium tert-butoxide is a well-established reagent for promoting intramolecular cyclization of diols to form oxetanes. thieme-connect.de This underscores the reagent's ability to facilitate reactions involving alkoxides and strained ring systems. The presence of the iodomethyl group in this compound offers a site for potential competing reactions, such as elimination or substitution, under strongly basic conditions.
Nucleophilic Ring-Opening Reactions
The strained nature of the oxetane ring makes it susceptible to cleavage by various nucleophiles, a reaction often facilitated by acidic conditions. nih.govresearchgate.net However, the stability of the oxetane ring can be influenced by the substitution pattern at the 3-position. For instance, 3,3-disubstituted oxetanes exhibit increased stability towards nucleophilic attack and acidic conditions due to steric hindrance. nih.gov This increased stability is a desirable trait in medicinal chemistry, where the oxetane motif can serve as a bioisostere for carbonyl groups. nih.gov
Despite this inherent stability, the oxetane ring in compounds like this compound can be opened under specific conditions. Strong nucleophiles can induce ring-opening, leading to the formation of larger cyclic or acyclic structures. smolecule.com The regioselectivity of the attack, whether at the C2 or C4 position of the oxetane ring, is influenced by both steric and electronic factors of the substituents and the nature of the attacking nucleophile.
Substitution and Functional Group Transformations
The iodomethyl group of this compound is a key site for a variety of chemical modifications, enabling the introduction of diverse functionalities.
Nucleophilic Substitution Reactions of the Iodomethyl Group
The carbon-iodine bond in the iodomethyl group is relatively weak, making the iodine atom an excellent leaving group in nucleophilic substitution reactions. ontosight.ai This reactivity allows for the facile introduction of a wide range of nucleophiles, leading to the synthesis of various oxetane derivatives. The steric hindrance provided by the ethyl group and the oxetane ring at the neopentyl-like carbon center can influence the reaction rates. ethz.ch
The following table summarizes representative nucleophilic substitution reactions:
| Nucleophile | Reagent Example | Product Type |
| Azide (B81097) | Sodium Azide | 3-Azidomethyl-3-ethyloxetane |
| Hydroxide | Sodium Hydroxide | (3-Ethyloxetan-3-yl)methanol |
| Thiolates | Sodium Thiophenoxide | 3-Ethyl-3-((phenylthio)methyl)oxetane |
| Amines | Ammonia, Alkylamines | 3-(Aminomethyl)-3-ethyloxetane |
These reactions typically proceed via an SN2 mechanism, where the nucleophile attacks the carbon atom of the iodomethyl group, displacing the iodide ion.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
The iodomethyl group of this compound can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond by coupling the oxetane moiety with an organoboron compound in the presence of a palladium catalyst and a base. harvard.edu
However, the steric hindrance around the iodomethyl group in this compound can negatively impact the efficiency of these reactions, potentially leading to lower yields compared to less hindered alkyl iodides. The choice of palladium catalyst, ligands, and reaction conditions is crucial for achieving successful coupling. nih.gov For instance, bulky ligands can help to stabilize the palladium intermediate and mitigate side reactions.
A generalized scheme for the Suzuki-Miyaura coupling is as follows:
Where R is an aryl, vinyl, or alkyl group.
Oxidative and Reductive Transformations
The this compound molecule offers sites for both oxidative and reductive transformations. ontosight.ai
Oxidative Transformations: Oxidation can target either the oxetane ring or the substituents. While the oxetane ether linkage is generally stable to oxidation, harsh conditions can lead to ring cleavage. More commonly, if the iodomethyl group is first converted to a hydroxymethyl or aminomethyl group, these functionalities can be further oxidized to aldehydes, carboxylic acids, or other nitrogen-containing functional groups. chemrxiv.org
Reductive Transformations: The iodomethyl group is readily reduced to a methyl group. This can be achieved using various reducing agents, such as catalytic hydrogenation or metal hydrides. This transformation is useful for preparing 3-ethyl-3-methyloxetane.
Radical Reactions (e.g., Photoredox Catalysis)
Visible-light photoredox catalysis has emerged as a powerful method for generating radicals under mild conditions. nih.govresearchgate.netchemrxiv.org Alkyl iodides, such as this compound, are excellent precursors for generating alkyl radicals through single-electron transfer (SET) processes mediated by a photocatalyst. acs.org
Upon irradiation with visible light, a photocatalyst (e.g., an iridium or ruthenium complex) becomes excited and can reduce the alkyl iodide to generate a radical anion, which then fragments to produce an alkyl radical and an iodide ion. researchgate.net This generated oxetane-containing radical can then participate in various carbon-carbon bond-forming reactions, such as addition to alkenes or alkynes. nih.govacs.org
The general mechanism is as follows:
Photoexcitation: Photocatalyst + hν → Photocatalyst*
Single Electron Transfer (SET): Photocatalyst* + this compound → [Photocatalyst]+• + [this compound]−•
Fragmentation: [this compound]−• → •CH₂-(3-ethyloxetane) + I⁻
Radical Reaction: •CH₂-(3-ethyloxetane) + Substrate → Product
This approach provides a modern and efficient way to functionalize the this compound core structure.
Stereochemical Aspects of Oxetane Reactivity
The reactivity of this compound presents interesting stereochemical questions due to the nature of its substitution. The central C3 carbon of the oxetane ring is a prochiral center. Although it is a quaternary carbon and thus not a stereocenter itself, the two substituents (ethyl and iodomethyl) are different, and the two methylene carbons of the ring (C2 and C4) are diastereotopic. This prochirality means that a stereoselective reaction can occur if a chiral reagent or catalyst can differentiate between the two enantiotopic faces of the oxetane ring or the two C-O bonds. The primary pathway to explore this is through the enantioselective desymmetrization of the oxetane ring.
The most studied reactions involving the stereochemistry of 3,3-disubstituted oxetanes are catalytic asymmetric ring-opening reactions. These reactions typically employ a chiral catalyst, such as a Brønsted or Lewis acid, to activate the oxetane. The catalyst forms a transient chiral complex, which is then attacked by a nucleophile. The chiral environment created by the catalyst directs the nucleophile to preferentially attack one of the two C-O single bonds, leading to the formation of one enantiomer of the ring-opened product in excess. researchgate.netbeilstein-journals.org
Research into the enantioselective opening of prochiral oxetanes has shown that chiral phosphoric acids (CPAs) are particularly effective catalysts. nih.govacs.orgfigshare.comorganic-chemistry.org The mechanism is believed to involve a bifunctional activation mode where the acidic proton of the CPA protonates the oxetane's oxygen atom, increasing its electrophilicity. Simultaneously, the conjugate base of the catalyst can direct the incoming nucleophile, leading to high levels of stereocontrol. researchgate.netacs.org This approach has been successfully used to generate chiral products featuring fully substituted stereocenters from 3,3-disubstituted oxetanes. researchgate.netnih.gov
While specific studies on this compound are not prevalent in the reviewed literature, extensive research on analogous 3,3-disubstituted systems provides a strong basis for predicting its stereochemical behavior. For instance, the Jacobsen group developed a highly enantioselective ring-opening of various 3,3-disubstituted oxetanes using trimethylsilyl (B98337) bromide (TMSBr) as the nucleophile, catalyzed by a chiral squaramide derivative. nih.gov This method proved effective for oxetanes with a range of substituents, affording products with quaternary stereocenters in high enantiomeric excess.
The table below summarizes findings for the enantioselective ring-opening of various 3,3-disubstituted oxetanes, which serves as a model for the potential reactivity of this compound.
| Oxetane Substrate (R1, R2) | Product | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Methyl, Phenyl | 3-Bromo-1-(trimethylsilyloxy)-3-phenylbutane | 94 | 91 |
| Ethyl, Phenyl | 3-Bromo-1-(trimethylsilyloxy)-3-phenylpentane | 96 | 91 |
| Methyl, 2-Naphthyl | 3-Bromo-1-(trimethylsilyloxy)-3-(naphthalen-2-yl)butane | 81 | 93 |
| Methyl, 4-Chlorophenyl | 3-Bromo-3-(4-chlorophenyl)-1-(trimethylsilyloxy)butane | 97 | 93 |
| Spiro[oxetane-3,1'-indane] | (1-(Bromomethyl)-2',3'-dihydro-1H-spiro[indene-1,1'-yl])methanol derivative | 95 | 85 |
Similarly, chiral phosphoric acids have been employed for the intermolecular desymmetrization of oxetanes. Sun and coworkers reported a pioneering example using 2-mercaptobenzothiazoles as nucleophiles. rsc.org This work demonstrated that even challenging intermolecular reactions could achieve excellent stereocontrol. Further studies have expanded the scope to include other nucleophiles, such as HCl generated in situ, to achieve highly enantioselective ring-openings. rhhz.net The success of these reactions depends critically on the precise structure of the CPA catalyst and the reaction conditions. acs.org
The following table presents data from an intramolecular desymmetrization of oxetanes, which creates chiral tetrahydrothiophenes with all-carbon quaternary stereocenters, highlighting the utility of chiral Brønsted acid catalysis in complex stereoselective transformations. nsf.gov
| Substrate | Catalyst Loading (mol %) | Product | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| 3-Methyl-3-((pivaloylthio)methyl)oxetane | 4 | 3-Methyl-3-pivaloyloxymethyl-tetrahydrothiophene | 95 | 97 |
| 3-Ethyl-3-((pivaloylthio)methyl)oxetane | 4 | 3-Ethyl-3-pivaloyloxymethyl-tetrahydrothiophene | 97 | 96 |
| 3-Benzyl-3-((pivaloylthio)methyl)oxetane | 4 | 3-Benzyl-3-pivaloyloxymethyl-tetrahydrothiophene | 94 | 96 |
| 3-Phenyl-3-((pivaloylthio)methyl)oxetane | 8 | 3-Phenyl-3-pivaloyloxymethyl-tetrahydrothiophene | 91 | 92 |
For this compound, a nucleophilic attack catalyzed by a chiral agent would be expected to proceed with regioselectivity, influenced by the steric and electronic differences between the ethyl and iodomethyl groups. The attack would occur at one of the two equivalent methylene carbons (C2 or C4) of the oxetane ring. The choice of which C-O bond is cleaved would be dictated by the chiral catalyst, which differentiates the two enantiotopic transition states, thus leading to an enantioenriched product. The resulting product would be a chiral primary alcohol containing a quaternary stereocenter. The significant steric bulk of the iodomethyl group compared to the ethyl group would likely play a crucial role in the degree of stereodifferentiation achieved. doi.org
Derivatization and Functionalization Strategies of 3 Ethyl 3 Iodomethyl Oxetane
Synthesis of Functionalized Oxetane (B1205548) Derivatives
The inherent reactivity of the iodomethyl group in 3-ethyl-3-(iodomethyl)oxetane makes it a versatile precursor for introducing a wide range of functional groups. This allows for the synthesis of tailored oxetane derivatives with specific chemical and physical properties.
Introduction of Amine, Alcohol, and Carboxylic Acid Residues
The conversion of the iodomethyl group to amines, alcohols, and carboxylic acids is a fundamental strategy for creating functionalized oxetane building blocks. These transformations are typically achieved through nucleophilic substitution reactions. For instance, reaction with sodium azide (B81097) followed by reduction provides access to the corresponding amine. Similarly, hydrolysis or reaction with carboxylate salts can yield alcohols and carboxylic acid esters, respectively, which can then be hydrolyzed to the free acid. acs.orgresearchgate.net
A notable example involves the synthesis of 3-fluoro-3-iodomethyl oxetane, which can be further functionalized. This intermediate allows for the introduction of an amine group to form compound 36 , an alcohol to yield compound 37 , and a carboxylic acid to produce compound 38 . chemrxiv.org Another approach starts from (3-(bromomethyl)oxetan-3-yl)methanol, which can be converted to an amine or a carboxylic acid. chemrxiv.org
Ether and Ester Formation
The formation of ethers and esters from this compound expands its utility in synthesizing new materials. Ether linkages can be introduced by reacting the iodomethyl group with alkoxides, while ester formation can be achieved through reaction with carboxylates. These reactions are valuable for modifying the polarity, solubility, and reactivity of the resulting oxetane derivatives.
For example, the synthesis of 3-(allyloxy)methyl-3-methyloxetane can be accomplished from 3-methyl-3-oxetanemethanol. google.com This highlights a general pathway for creating ether derivatives from related oxetane alcohols.
Incorporation of Halogenated Moieties (e.g., Fluorinated Derivatives)
The introduction of halogen atoms, particularly fluorine, into the oxetane structure can significantly alter its electronic properties, lipophilicity, and metabolic stability, making these derivatives valuable in medicinal chemistry and materials science. chemrxiv.org
One synthetic route to fluorinated oxetanes involves the deoxofluorination of a tertiary alcohol formed from the condensation of oxetan-3-one with an enolate. chemrxiv.org Another method is the fluoroiodination of methylene (B1212753) oxetane, which produces 3-fluoro-3-iodomethyl oxetane in a highly diastereoselective manner. chemrxiv.org This intermediate is a key precursor for a variety of other functionalized fluorinated oxetanes. chemrxiv.org Additionally, the reaction of 3-bromomethyl-3-methyloxetane with a fluorinated alcohol using phase transfer catalysis is a known method for producing fluorinated oxetane monomers. researchgate.net
Design of Specialty Oxetane Monomers for Polymer Synthesis
The functionalized derivatives of this compound are crucial as monomers in the synthesis of specialty polymers. The oxetane ring can undergo ring-opening polymerization to create polyether backbones with pendant functional groups, leading to materials with unique properties.
Energetic Oxetane Derivatives
A significant application of this compound derivatization is in the synthesis of energetic materials. The introduction of energetic functionalities, such as azido (B1232118) (-N₃) and nitrato (-ONO₂) groups, leads to monomers that can be polymerized into energetic binders for propellants and explosives. google.comevitachem.com
A primary example is the synthesis of 3-azidomethyl-3-ethyloxetane. This is typically achieved by converting the iodomethyl or a related halomethyl group to an azidomethyl group via nucleophilic substitution with sodium azide. google.comresearchgate.netresearchgate.net The resulting monomer can then be polymerized to form poly(3-azidomethyl-3-ethyloxetane), an energetic polymer. researchgate.net The synthesis of similar energetic monomers like 3,3-bis(azidomethyl)oxetane (B8295959) (BAMO) and 3-azidomethyl-3-methyloxetane (AMMO) from corresponding chloro- or bromomethyl precursors is well-established. google.comresearchgate.net These monomers are used to produce energetic binders that are crucial components of solid propellants. evitachem.comresearchgate.net
| Energetic Monomer | Precursor | Key Reagent | Application |
| 3-Azidomethyl-3-ethyloxetane | This compound | Sodium Azide | Energetic Polymer Binder |
| 3,3-Bis(azidomethyl)oxetane (BAMO) | 3,3-Bis(chloromethyl)oxetane (B146354) | Sodium Azide | Energetic Binder google.comevitachem.com |
| 3-Azidomethyl-3-methyloxetane (AMMO) | 3-Chloromethyl-3-methyloxetane | Sodium Azide | Energetic Binder google.comresearchgate.net |
Monomers for Advanced Material Scaffolds
Beyond energetic materials, functionalized oxetane monomers derived from this compound are used to create advanced material scaffolds with tailored properties. The ability to introduce a wide variety of functional groups allows for the design of polymers for applications in fields such as medicinal chemistry and materials science. acs.orgresearchgate.net
For instance, the polymerization of hydroxyl-functionalized oxetanes like poly(3-ethyl-3-(hydroxymethyl)oxetane) (PEHMO) can lead to materials with interesting properties for applications such as adhesives. mdpi.comgoogle.com The introduction of fluorinated side chains can result in polymers with low surface energy and hydrophobicity, suitable for coatings. researchgate.netgoogle.com The versatility of these monomers allows for the creation of homopolymers and copolymers with precisely controlled architectures and functionalities. researchgate.netgoogle.com
| Monomer | Functional Group | Resulting Polymer Property | Potential Application |
| 3-Ethyl-3-(hydroxymethyl)oxetane (EHO) | Hydroxyl | Adhesive, Crystalline | Hot-Melt Adhesives, Films mdpi.comgoogle.com |
| Fluorinated Oxetane Monomers | Fluoroalkyl | Low Surface Energy, Hydrophobic | Coatings researchgate.netgoogle.com |
| 3-Azidomethyl-3-ethyloxetane | Azide | Energetic | Propellants evitachem.com |
| 3-Carboxy-3-ethyloxetane | Carboxylic Acid | Reactive Polymer | Drug Delivery, Biomaterials |
Chemical Modification of Polyoxetanes
Polyoxetanes derived from the cationic ring-opening polymerization of this compound are versatile platforms for further chemical modification. The polymer backbone, a polyether, is generally stable, making the pendant iodomethyl group the primary site for post-polymerization functionalization. This allows for the introduction of a wide array of chemical functionalities, enabling the tailoring of the polymer's properties for specific applications. The reactivity of the primary carbon-iodine bond in the pendant group facilitates various nucleophilic substitution reactions. This strategic modification can transform the initial polyoxetane into a diverse family of functional polymers with tailored physical and chemical characteristics.
Pendant Group Reactivity for Polymer Functionalization
The functionalization of poly[this compound] primarily leverages the high reactivity of the pendant iodomethyl group (-CH₂I). This group is an excellent electrophile, making it susceptible to nucleophilic substitution reactions. This reactivity is a key feature, allowing the polymer to serve as a versatile precursor for a variety of functional materials. oup.comcore.ac.uk
The general mechanism involves the displacement of the iodide ion, a good leaving group, by a nucleophile. This allows for the covalent attachment of various functional moieties to the polyether backbone. Research has demonstrated that a range of nucleophiles can be effectively used to modify the polymer, thereby altering its properties such as solubility, thermal stability, and chemical reactivity. oup.com For instance, reactions with carboxylates can introduce ester functionalities, while reactions with alkoxides can yield ether linkages. oup.com
The efficiency of these substitution reactions can be influenced by several factors, including the choice of nucleophile, solvent, and reaction temperature. In some cases, phase-transfer catalysts are employed to enhance the reaction rate and yield, particularly when dealing with reactants of differing solubilities. oup.com
A significant application of this pendant group reactivity is the synthesis of graft copolymers. The polyoxetane backbone can be functionalized with groups that can initiate the polymerization of other monomers, leading to a "grafting-from" approach. researchgate.net Alternatively, pre-formed polymer chains with a reactive end-group can be attached to the polyoxetane backbone in a "grafting-to" strategy.
One of the most valuable transformations is the conversion of the iodomethyl group to an azidomethyl group (-CH₂N₃) via nucleophilic substitution with an azide salt, such as sodium azide. researchgate.net The resulting azido-functionalized polyoxetane is a highly useful intermediate. The azide group can then participate in "click chemistry" reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes, providing a highly efficient and specific method for attaching a wide variety of molecules and creating complex polymer architectures. researchgate.netbeilstein-journals.org
The table below summarizes findings from studies on the chemical modification of polyoxetanes with reactive pendant groups, illustrating the versatility of these polymers.
Table 1: Examples of Chemical Modification on Polyoxetanes with Reactive Pendant Groups
| Precursor Polymer | Reagent/Nucleophile | Functional Group Introduced | Resulting Polymer | Reference |
|---|---|---|---|---|
| Poly[3-(bromomethyl)-3-methyloxetane] | Potassium Acetate | Acetoxy (-OCOCH₃) | Poly[3-(acetoxymethyl)-3-methyloxetane] | oup.com |
| Poly[3-(bromomethyl)-3-methyloxetane] | Sodium Phenoxide | Phenoxy (-OPh) | Poly[3-(phenoxymethyl)-3-methyloxetane] | oup.com |
| Poly[3-(bromomethyl)-3-methyloxetane] | Sodium Benzoate | Benzoyloxy (-OCOPh) | Poly[3-(benzoyloxymethyl)-3-methyloxetane] | oup.com |
| Poly[3-(chloromethyl)oxetane] | Tetrabutylammonium Benzoate | Benzoyloxy (-OCOPh) | Poly[3-(benzoyloxymethyl)oxetane] | core.ac.uk |
These examples underscore the principle that the halogenated or sulfonate-ester pendant groups on the polyoxetane backbone are effective handles for introducing new functionalities through straightforward chemical reactions. oup.comresearchgate.net This adaptability makes polymers derived from monomers like this compound highly valuable for developing advanced materials.
Advanced Characterization and Spectroscopic Analysis of 3 Ethyl 3 Iodomethyl Oxetane and Its Polymers
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides comprehensive information about the chemical structure, composition, and dynamics of molecules.
Proton Nuclear Magnetic Resonance (¹H NMR) is instrumental in both confirming the structure of the 3-Ethyl-3-(iodomethyl)oxetane monomer and its derivatives, as well as in monitoring the progress of polymerization reactions.
For the related monomer, 3-ethyl-3-hydroxymethyloxetane, ¹H NMR spectra are used to verify its successful synthesis. Key signals include a peak for the hydroxyl (-OH) proton around 3.74 ppm and distinct peaks for the protons on the oxetane (B1205548) ring at approximately 4.27 and 4.33 ppm. mdpi.com The disappearance of the hydroxyl proton signal upon further reaction, such as etherification, confirms the successful functionalization of the monomer. mdpi.com In the case of 3-(iodomethyl)oxetane, a ¹H NMR spectrum is available for its characterization. chemicalbook.com
During polymerization, ¹H NMR is used to track the conversion of the monomer into the polymer. acs.org For instance, in the polymerization of related oxetanes like 3-ethyl-3-hydroxymethyloxetane, the spectra of the resulting polyethers show characteristic signals for the ether groups in the polymer backbone (-CH₂-O-CH₂-) at around 3.37 ppm. nih.gov The presence of less intense signals between 3.19 and 3.81 ppm can indicate hydroxymethyl-substituted blocks (-CH₂OH), ether-terminated blocks (-CH₂OR), and crosslinking nodes. nih.gov The tacticity of polymers derived from similar oxetanes, such as poly(3-methyl-3-(hydroxymethyl)oxetane), has been determined using resolution-enhanced ¹H NMR, indicating an atactic polymer structure. google.com
A representative ¹H NMR spectrum of poly(3-ethyl-3-hydroxymethyloxetane) is available, providing a visual reference for the polymer structure. mdpi.com The analysis of these spectra is a cornerstone in the elucidation of the structure of both the initial monomers and the final polymeric materials. nih.gov
A summary of typical ¹H NMR chemical shifts for a related polyether, poly(3-ethyl-3-hydroxymethyloxetane), is provided in the table below.
| Functional Group | Chemical Shift (ppm) |
| Ethyl group (CH₃) | ~0.8 |
| Ethyl group (CH₂) | ~1.6 |
| Polymer backbone (CH₂) | ~3.3-3.6 |
| Pendant CH₂OH | ~3.5 |
| Oxetane ring protons (monomer) | ~4.2-4.4 |
Note: Data is based on analogous poly(3-ethyl-3-hydroxymethyloxetane) systems and may vary for poly(this compound).
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) provides detailed information about the carbon skeleton of the polymer, which is crucial for determining copolymer composition and the degree of branching in hyperbranched polymers.
For copolymers, ¹³C NMR spectra allow for the identification and quantification of different monomer units within the polymer chain. researchgate.net This is essential for understanding how the comonomer ratio influences the final properties of the material.
A key application of ¹³C NMR in the study of polymers derived from 3-substituted oxetanes is the determination of the degree of branching (DB). nih.gov The degree of branching is a critical parameter for hyperbranched polymers, influencing properties such as viscosity and glass transition temperature. researchgate.netresearchgate.net The DB is calculated from the integration of signals corresponding to dendritic, linear, and terminal units in the ¹³C NMR spectrum. nih.govresearchgate.net For hyperbranched polyethers derived from 3-ethyl-3-(hydroxymethyl)oxetane, the degree of branching has been shown to be influenced by reaction conditions such as temperature. nih.gov For example, degrees of branching ranging from 0.21 to 0.50 have been calculated from ¹³C NMR spectra for reactions conducted at different temperatures. nih.gov
The table below illustrates the typical ¹³C NMR chemical shifts for different structural units in a hyperbranched polyether derived from a related oxetane.
| Structural Unit | Chemical Shift (ppm) |
| Terminal units | ~70-72 |
| Linear units | ~74-76 |
| Dendritic (branched) units | ~78-80 |
| Quaternary carbon | ~40-42 |
| Ethyl group (CH₃) | ~8 |
| Ethyl group (CH₂) | ~25 |
Note: These are approximate values for analogous hyperbranched polyethers and may differ for polymers of this compound.
In cases where this compound is used as a precursor to synthesize nitrogen-containing energetic polymers, Nitrogen-14 NMR (¹⁴N NMR) spectroscopy becomes a valuable analytical tool. This technique provides direct information about the chemical environment of the nitrogen atoms within the polymer structure.
For instance, in the characterization of energetic oxetane derivatives containing azido (B1232118) or nitro groups, ¹⁴N NMR is used alongside ¹H and ¹³C NMR to fully elucidate the molecular structure. rsc.orguni-muenchen.denih.gov The chemical shifts in ¹⁴N NMR are highly sensitive to the electronic environment of the nitrogen nucleus, allowing for the differentiation of various nitrogen-containing functional groups. This is particularly important in the field of energetic materials, where the nature and bonding of nitrogen atoms are directly related to the material's performance. rsc.orgacs.orgnih.gov
¹³C NMR for Copolymer Composition and Degree of Branching
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and structure of molecules.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly well-suited for the analysis of large, non-volatile molecules like polymers. sigmaaldrich.comresearchgate.net It is extensively used to investigate the morphology and microstructure of polymers derived from this compound. mdpi.com
MALDI-TOF analysis provides detailed information on the molecular weight distribution of the polymer. sigmaaldrich.com By resolving individual polymer chains (n-mers), it allows for the determination of the repeating unit mass and the mass of the end groups or core molecule. mdpi.comnih.gov This is crucial for confirming the successful initiation and polymerization process. For example, in hyperbranched poly(hydroxy)oxetanes synthesized using a core molecule, MALDI-TOF spectra can confirm the presence of the core and the mass of the repeating monomer unit, which for poly(3-ethyl-3-(hydroxymethyl)oxetane) is 116 m/z. mdpi.comnih.gov
Furthermore, MALDI-TOF can reveal the presence of different macromolecular structures within the polymer sample, such as linear chains, branched structures, and cyclic species that may form through side reactions. nih.govresearchgate.net The technique has been instrumental in confirming the hyperbranched structure and chain morphology of polyoxetanes. mdpi.com The analysis of MALDI-TOF spectra, often in conjunction with NMR data, provides a comprehensive picture of the polymer's architecture. nih.gov
The following table presents a hypothetical example of a MALDI-TOF data interpretation for a poly(this compound) sample.
| Peak Series | Description | Expected m/z Pattern |
| Series A | Linear polymer with initiator and end-group | [Initiator Mass] + n * [Monomer Mass] + [Cation Mass] |
| Series B | Cyclic polymer | n * [Monomer Mass] + [Cation Mass] |
Monomer Mass for this compound = 226.06 g/mol
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation.
FTIR spectroscopy is a widely used technique for the qualitative analysis of this compound and its polymers. The FTIR spectrum of the monomer would show characteristic absorption bands for the C-I bond, the C-O-C stretching of the oxetane ring, and the vibrations of the ethyl group. The inherent ring strain in the four-membered oxetane ring influences the vibrational frequencies.
Upon polymerization, the disappearance of the oxetane ring bands and the appearance of new bands corresponding to the polyether backbone are observed. For the related poly(3-ethyl-3-(hydroxymethyl)oxetane), the FTIR spectra show a broad O-H stretching band around 3400 cm⁻¹ and C-O-C stretching bands of the ether linkage around 1100 cm⁻¹. mdpi.comresearchgate.net While FTIR is primarily qualitative, it provides a quick and effective way to confirm the structural transformation from monomer to polymer. nih.govmdpi.com The spectra of polymers with different molar masses but similar repeating units will show peaks at identical wavenumbers, confirming their structural similarity. nih.gov
| Functional Group | Typical Wavenumber (cm⁻¹) |
| C-I Stretch | ~500-600 |
| Oxetane Ring (C-O-C Stretch) | ~980 |
| Polyether Backbone (C-O-C Stretch) | ~1100 |
| C-H Stretch (Alkyl) | ~2850-2960 |
Note: These are general ranges and can vary based on the specific molecular environment.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique for identifying functional groups within a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, a characteristic spectrum is generated, providing a molecular fingerprint.
For the monomer, This compound , the FTIR spectrum is expected to show key absorption bands corresponding to its constituent parts. These include:
C-H stretching vibrations of the ethyl and methylene (B1212753) groups, typically appearing in the 2850-2970 cm⁻¹ region.
The characteristic asymmetric and symmetric stretching of the C-O-C ether linkage in the oxetane ring, which is anticipated to produce strong absorption bands in the 950-1150 cm⁻¹ range. The ring strain of the four-membered oxetane ring can influence the exact position of these peaks.
The C-I stretching vibration is expected to be present in the far-infrared region, typically below 600 cm⁻¹, due to the high mass of the iodine atom.
Upon polymerization to poly(this compound) , the most significant change in the FTIR spectrum would be the disappearance of the bands associated with the strained oxetane ring and the emergence of a strong, broad band corresponding to the linear polyether backbone (C-O-C stretching).
In the absence of direct experimental data for poly(this compound), the FTIR spectrum of the closely related poly(3-ethyl-3-(hydroxymethyl)oxetane) (PEHO) provides valuable comparative insights. The spectrum of PEHO displays prominent peaks for the C-H stretching of the alkyl groups (2880-2966 cm⁻¹) and the ether backbone (1047-1180 cm⁻¹). researchgate.net For poly(this compound), similar backbone and alkyl group absorptions would be expected, with the key difference being the absence of the broad O-H stretching band (around 3324 cm⁻¹ in PEHO) and the presence of the C-I stretching vibration. researchgate.net
| Functional Group | Expected Wavenumber (cm⁻¹) for Poly(this compound) | Reference Wavenumber (cm⁻¹) in Poly(3-ethyl-3-(hydroxymethyl)oxetane) researchgate.net |
| C-H Stretch (Alkyl) | 2850 - 2970 | 2880, 2934, 2966 |
| C-O-C Stretch (Ether) | 1050 - 1150 | 1047, 1180 |
| C-I Stretch | < 600 | N/A |
| O-H Stretch | Absent | 3324 (broad) |
X-ray Diffraction (XRD) for Crystallinity Determination
X-ray Diffraction (XRD) is a primary technique for investigating the crystalline structure of materials. By analyzing the diffraction pattern of X-rays scattered by the atomic lattice, one can determine the degree of crystallinity, identify crystalline phases, and measure crystallite size. mdpi.comacs.org
Polymers can exist in various states, from highly crystalline to completely amorphous, or more commonly, as semi-crystalline materials containing both ordered crystalline regions and disordered amorphous domains. nist.gov The XRD pattern of a semi-crystalline polymer typically shows sharp diffraction peaks superimposed on a broad amorphous halo.
For poly(this compound) , a semi-crystalline nature is anticipated. The regular, repeating structure of the polyether backbone allows for chain packing and the formation of crystalline lamellae. However, the presence of the bulky iodomethyl and ethyl side groups can introduce steric hindrance, potentially limiting the degree of crystallinity compared to a linear, unsubstituted polyether.
Studies on analogous hyperbranched poly[3-ethyl-3-(hydroxymethyl)oxetane] (PEHO) have shown a quantitative relationship between the degree of branching and the degree of crystallization, as determined by XRD. google.comacs.org An increase in branching leads to a decrease in crystallinity due to the disruption of chain packing. google.comacs.org While the polymerization of this compound is expected to produce a linear polymer, any structural irregularities or branching would similarly impact its ability to crystallize.
A patent for the related poly[3-ethyl-3-(hydroxymethyl)oxetane] (PEHMO) describes it as a highly crystalline polymer. radtech.org Given the structural similarities, it is reasonable to infer that poly(this compound) would also exhibit crystalline characteristics, which would be observable through sharp peaks in its XRD pattern. The precise peak positions would define its unit cell parameters, while the ratio of the area of the crystalline peaks to the total scattered intensity would provide a measure of its percent crystallinity.
| Parameter | Expected Observation for Poly(this compound) |
| XRD Pattern | Sharp diffraction peaks on a broad amorphous halo. |
| Crystallinity | Semi-crystalline nature. The degree of crystallinity would depend on factors like molecular weight and chain regularity. |
| Influencing Factors | The size of the iodomethyl side group may influence the packing efficiency and overall crystallinity. |
Thermal Analysis Techniques
Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature or time, while the substance is subjected to a controlled temperature program. nih.gov Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly vital for characterizing polymers.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. researchgate.net It is used to determine thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and heat of fusion (ΔHf).
For poly(this compound) , the DSC thermogram would be expected to show:
A glass transition (Tg) , which appears as a step-like change in the heat flow. The Tg represents the temperature at which the amorphous regions of the polymer transition from a rigid, glassy state to a more flexible, rubbery state. For a polymer derived from 3-chloromethyl-3-ethyloxetane, a Tg of -19 °C was reported, suggesting that poly(this compound) would also have a sub-ambient Tg due to the flexible polyether backbone. google.com
A melting peak (Tm) , an endothermic event corresponding to the melting of the crystalline domains. A patent for poly[3-ethyl-3-(hydroxymethyl)oxetane] reports a melting point of approximately 110 °C ±10 °C. mdpi.com The Tm of the iodo-substituted polymer would be influenced by its crystallinity and the strength of intermolecular forces.
Photo-DSC is a variation of DSC that measures the heat evolved during a photopolymerization reaction upon exposure to UV light. This technique is invaluable for studying the kinetics of photo-initiated polymerizations. It can determine parameters like the rate of polymerization and the total heat of reaction, which correlates with the final monomer conversion. chemicalbook.com While specific photo-DSC data for this compound is not available, studies on other oxetane monomers show that they undergo efficient cationic photopolymerization, often exhibiting a characteristic exothermic peak in the photo-DSC trace. acs.orgchemicalbook.com The reactivity would be dependent on the initiator system and the specific monomer structure.
| Thermal Transition | Expected Observation for Poly(this compound) | Reference Data for Analogous Polyoxetanes |
| Glass Transition (Tg) | A step change in the baseline, likely at a sub-ambient temperature. | -19 °C for a polymer from 3-chloromethyl-3-ethyloxetane. google.com |
| Melting Point (Tm) | An endothermic peak, likely above 100 °C if crystalline. | ~110 °C for poly[3-ethyl-3-(hydroxymethyl)oxetane]. mdpi.com |
| Photo-DSC | An exothermic peak upon UV irradiation in the presence of a photoinitiator. | Oxetane monomers show exothermic photopolymerization. chemicalbook.com |
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. google.com This technique is used to evaluate the thermal stability and decomposition profile of polymers. The output is a TGA curve showing mass loss versus temperature.
The thermal stability of poly(this compound) would be a critical parameter for its potential applications. The TGA curve would reveal the onset temperature of decomposition and the temperature at which significant mass loss occurs. The C-I bond is generally weaker than C-H, C-C, or C-O bonds, suggesting that the initial decomposition step might involve the cleavage of the iodomethyl side group.
For comparison, a polyoxetane with imidazolium (B1220033) side groups derived from 3-chloromethyl-3-ethyloxetane showed high thermal stability, with a 5% weight loss temperature (Td5) of 409 °C. google.com Another study on a cured oxetane resin reported Td5 values in the range of 374–386 °C. researchgate.net A polymer of 3-nitratomethyl-3-ethyloxetane had a decomposition temperature of 218 °C. Based on these analogs, poly(this compound) is expected to exhibit good thermal stability, though likely lower than its chloro-analogue due to the lower bond energy of the C-I bond compared to the C-Cl bond. The decomposition would likely proceed in multiple steps, starting with the loss of the side chain followed by the degradation of the polyether backbone at higher temperatures.
| Parameter | Expected Observation for Poly(this compound) | Reference Data for Analogous Polyoxetanes |
| Decomposition Profile | Multi-step mass loss, potentially initiated by C-I bond scission. | Single or multi-step decomposition depending on the side groups. |
| 5% Weight Loss Temp (Td5) | Expected to be in the range of 200-400 °C. | 409 °C for a polymer from 3-chloromethyl-3-ethyloxetane. google.com 218 °C for poly(3-nitratomethyl-3-ethyloxetane). |
Computational Chemistry and Theoretical Studies on 3 Ethyl 3 Iodomethyl Oxetane Systems
Molecular Dynamics (MD) Simulations
While specific Molecular Dynamics (MD) simulation studies focusing exclusively on 3-Ethyl-3-(iodomethyl)oxetane are not extensively documented in the reviewed literature, MD simulations are a powerful tool for understanding the behavior of oxetane-containing systems in various environments. For instance, MD simulations have been employed to study the conformational flexibility of oxetane (B1205548) linkers in modified proteins, revealing that oxetane motifs can provide a more rigid scaffold compared to standard aliphatic linkers. semanticscholar.org In the context of polymer science, MD simulations help in assessing the compatibility of oxetane monomers with polymer matrices and understanding the interactions that enhance material properties like toughness.
For this compound, MD simulations could theoretically be applied to:
Analyze Solvation and Aggregation: Simulate the behavior of the molecule in different solvents to understand its solubility and potential for aggregation.
Study Polymer Interactions: Model the incorporation of this compound as a monomer or functional additive into polymer chains, predicting its effect on the material's bulk properties.
Investigate Interfacial Behavior: Examine its interactions at interfaces, which is crucial for applications in materials science and surface chemistry.
Studies on related 2,2-disubstituted oxetane ethers have utilized MD simulations to provide structural insights, suggesting a similar approach would be valuable for understanding the 3,3-disubstituted system of this compound. researchgate.net
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the properties of oxetane derivatives. nih.govmdpi.com DFT calculations provide detailed information on geometric and electronic structures. nih.gov For various four-membered ring compounds, including substituted oxetanes, DFT methods like B3LYP/6-311G** are used to compute heats of formation (HOFs) and evaluate thermal stability through the calculation of bond dissociation energies (BDE). nih.gov
In studies of other functionalized oxetanes, DFT has been used to obtain optimized ground-state geometries and the distribution of frontier molecular orbital (HOMO/LUMO) energy levels. nih.gov These calculations are crucial for understanding the photophysical and electrochemical properties of the molecules. nih.govmdpi.com Furthermore, DFT is instrumental in elucidating reaction mechanisms, such as cycloadditions, ring-opening pathways, and the origins of chemoselectivity in reactions involving oxetanes. beilstein-journals.orgkaust.edu.saresearchgate.net
A theoretical DFT study on this compound would likely focus on the parameters shown in the table below, drawing parallels from studies on structurally similar halogenated and substituted oxetanes. nih.gov
Table 1: Representative Parameters from DFT Calculations for Substituted Oxetanes
| Parameter | Typical Information Gained | Relevance to this compound |
|---|---|---|
| Heat of Formation (HOF) | Thermodynamic stability of the molecule. | Predicts the energy released or absorbed during its formation from constituent elements. |
| Bond Dissociation Energy (BDE) | Energy required to break specific bonds (e.g., C-I, C-O, C-C). | Helps to evaluate thermal stability and predict the most likely initial step in decomposition. nih.gov |
| HOMO/LUMO Energies | Electronic properties, including electron-donating/accepting ability and the electronic transition energy. | Predicts reactivity, kinetic stability, and optical properties. |
| Mulliken/NPA Charges | Distribution of electron density across the atoms. | Identifies electrophilic and nucleophilic sites, explaining reactivity patterns. |
| Vibrational Frequencies | Infrared (IR) spectrum prediction. | Aids in the experimental identification and characterization of the molecule. |
Conformational Analysis and Molecular Modeling
The conformational behavior of oxetanes is a key determinant of their physical and chemical properties. The four-membered oxetane ring is inherently strained and adopts a non-planar, puckered conformation to minimize this strain. acs.org The degree of puckering is influenced by the nature and position of substituents on the ring. acs.orgmdpi.com The introduction of substituents can lead to increased eclipsing interactions, resulting in a more pronounced puckered structure. acs.org For unsubstituted oxetane, the puckering angle has been determined to be around 8.7-10.7°, depending on the temperature. mdpi.comrsc.org
Molecular modeling of this compound would focus on several key aspects:
Ring Puckering: Determining the puckering angle and the energy barrier for ring inversion. The bulky ethyl and iodomethyl groups at the C3 position are expected to significantly influence the ring's conformation.
Rotational Barriers: Analyzing the rotational energy barriers of the ethyl and iodomethyl side chains.
Low-Energy Conformers: Identifying the most stable conformations of the molecule, which govern its behavior in chemical reactions and biological interactions.
Computational studies on the related 3-ethyl-3-(hydroxymethyl)oxetane have been performed to understand its conformation, indicating that such analyses are crucial for this class of compounds. ethz.ch
Prediction of Reactivity and Reaction Pathways
Computational methods are invaluable for predicting the reactivity and potential reaction pathways of this compound. The stability of the oxetane ring is highly dependent on its substitution pattern. 3,3-disubstituted oxetanes are known to be among the most stable derivatives because the substituents sterically hinder the approach of external nucleophiles to the antibonding σ* orbitals of the C-O bonds, which is a prerequisite for ring-opening. doi.orgnih.gov
Key predicted reaction pathways for this compound include:
Nucleophilic Substitution: The C-I bond is the most probable site for reactivity. The iodine atom is a good leaving group, making the molecule susceptible to SN2 reactions with various nucleophiles. ontosight.ai However, steric hindrance from the adjacent ethyl group and the oxetane ring itself can reduce reactivity, as observed in the low yield of Pd-catalyzed α-alkylation of furans.
Ring-Opening Reactions: While relatively stable, the oxetane ring can be opened under strongly acidic conditions or in the presence of strong Lewis acids. nih.gov The presence of an internal nucleophile can also facilitate ring-opening. acs.org
Radical Reactions: Computational studies on similar 3-aryl-oxetane systems have explored the stability and reactivity of tertiary radicals formed at the C3 position, suggesting that radical pathways could also be relevant for this molecule under specific conditions. doi.org
DFT calculations are often employed to model the transition states of these potential reactions, allowing for the determination of activation energies and the kinetically most favorable pathway. nih.govnih.gov
Studies on Electronic Structure and Charge Distribution
The electronic structure and charge distribution of this compound are fundamental to its reactivity and intermolecular interactions. The molecule's properties are largely dictated by the electronegative oxygen atom in the ring and the large, polarizable iodine atom.
Key features of its electronic structure include:
Lewis Basicity: The strained C–O–C bond angle exposes the oxygen's lone pairs, making the oxetane a potent Lewis base and hydrogen-bond acceptor. beilstein-journals.orgmdpi.com
Polarity: The presence of both the ether oxygen and the C-I bond creates a significant molecular dipole moment, influencing its physical properties like solubility and boiling point.
Charge Distribution: The oxygen atom carries a partial negative charge, while the adjacent carbon atoms and the carbon bonded to iodine carry partial positive charges, making them electrophilic centers.
Computational databases like PubChem provide predicted properties that shed light on the molecule's electronic characteristics. These predictions are often based on computational models that calculate properties related to the molecule's structure and charge.
Table 2: Predicted Electronic and Structural Properties for this compound
| Property | Predicted Value | Method/Source | Significance |
|---|---|---|---|
| Molecular Formula | C₆H₁₁IO | PubChem | Basic chemical identity. uni.lu |
| Monoisotopic Mass | 225.98546 Da | PubChem | Precise mass used in mass spectrometry. uni.lu |
| XlogP (predicted) | 2.0 | PubChem | A measure of lipophilicity, important for predicting solubility and biological interactions. uni.lu |
| Predicted CCS ([M+H]⁺) | 130.7 Ų | CCSbase/PubChem | The collision cross-section (CCS) is related to the ion's shape and charge distribution in the gas phase. uni.lu |
| Predicted CCS ([M+Na]⁺) | 130.3 Ų | CCSbase/PubChem | Provides further data on the ion's conformation and size. uni.lu |
DFT calculations on related oxetane derivatives have been used to visualize the distribution of frontier molecular orbitals (HOMO and LUMO), providing a more detailed picture of the regions most involved in electronic transitions and reactions. nih.gov
Applications in Advanced Materials Science and Chemical Synthesis
Building Blocks for Complex Organic Molecules
The inherent reactivity of 3-Ethyl-3-(iodomethyl)oxetane, conferred by both the strained oxetane (B1205548) ring and the excellent leaving group potential of the iodide atom, positions it as a versatile building block in organic synthesis. The ethyl group at the C3 position provides steric hindrance that can influence reaction pathways and the properties of the resulting products. This compound serves as a key precursor for introducing the oxetane motif into larger, more complex molecular architectures.
In the synthesis of specialty and fine chemicals, this compound functions as a crucial intermediate. The iodomethyl group is highly susceptible to nucleophilic substitution, allowing for the attachment of a wide array of functional groups. This transformation converts the iodo-compound into other tailored oxetane derivatives for specific applications.
Simultaneously, the oxetane ring itself can undergo cationic ring-opening polymerization, a process extensively documented for its precursor, 3-Ethyl-3-(hydroxymethyl)oxetane. This dual reactivity allows for its use in creating functional prepolymers that can be further modified, making it a cornerstone for producing specialty polymers and materials with rigid backbones and defined properties. The synthesis of such oxetane compounds can be achieved through methods like phase transfer catalysis involving the cyclization of corresponding dihalo-alcohols or their esters.
| Application Area | Role of this compound | Key Reactive Feature | Resulting Product Type |
|---|---|---|---|
| Specialty Polymers | Serves as a monomeric building block. | Oxetane Ring (for polymerization) | Polymers with rigid backbones. |
| Fine Chemical Synthesis | Acts as a reactive intermediate. | Iodomethyl Group (for substitution) | Functionalized oxetane derivatives. |
| Organic Synthesis | Precursor for introducing the 3-ethyl-oxetane-3-methyl moiety. | Dual reactivity of ring and iodo-group. | Complex organic molecules. |
Polymer and Oligomer Development
The primary application of this compound and its close derivatives in materials science is in the synthesis of polymers and oligomers. The high ring strain energy (approximately 107 kJ/mol) and the basicity of the ether oxygen in the oxetane ring make it highly susceptible to cationic ring-opening polymerization. This process leads to the formation of polyethers with unique and tunable properties.
Hyperbranched polymers are a class of dendritic macromolecules with a highly branched, three-dimensional structure. The synthesis of hyperbranched polyethers often utilizes AB₂-type monomers, such as 3-Ethyl-3-(hydroxymethyl)oxetane (EHO), the direct precursor to this compound. Through cationic ring-opening multibranching polymerization, these monomers can form complex polyether structures.
Research has demonstrated the synthesis of hyperbranched poly(hydroxyl)oxetanes (POXs) from EHO using a core molecule like 1,1,1-tris(hydroxymethyl)propane (TMP). The resulting polymers exhibit a range of molecular weights and dispersities, confirming their hyperbranched morphology. The core oxetane structure of this compound makes it a suitable, albeit more functional, candidate for creating similar hyperbranched architectures, where the iodomethyl group could serve as an initiation site or a point for post-polymerization modification.
| Core/Monomer Ratio (TMP/EHO) | Theoretical Molar Mass (g/mol) | Dispersity (Mw/Mn) | Reference |
|---|---|---|---|
| 1:5 | 714 | 1.77 | |
| 1:10 | 1294 | 2.03 | |
| 1:25 | 3034 | 3.24 | |
| 1:50 | 5942 | 3.75 |
Oxetane derivatives are highly valued in the formulation of UV-curable resins and coatings due to their rapid polymerization kinetics under cationic conditions, which are not inhibited by oxygen. Compounds like 3-Ethyl-3-(hydroxymethyl)oxetane and its derivatives are used as raw materials for cationic curable systems. They can be used
Adhesives (e.g., Hot Melt Adhesives)
Materials with Tailored Physicochemical Properties
The incorporation of this compound into polymer structures provides a versatile platform for the development of advanced materials with precisely engineered physicochemical properties. The unique combination of a polymerizable oxetane ring, a hydrophobic ethyl group, and a highly polarizable iodomethyl group allows for the tuning of key material characteristics. The cationic ring-opening polymerization of the oxetane moiety results in a polyether backbone, and the properties of the final material can be systematically adjusted by controlling the polymer architecture and by copolymerizing this compound with other monomers. mdpi.comresearchgate.net The pendant iodomethyl group, in particular, serves as a heavy-atom component that significantly influences properties such as glass transition temperature, refractive index, and surface hydrophobicity.
Tailoring Solubility and Glass Transition Temperatures in Polymers
While direct experimental data for the homopolymer of this compound is not extensively documented in publicly available literature, its properties can be inferred by comparing it with its structural analogs, such as polymers derived from 3-ethyl-3-(hydroxymethyl)oxetane (EHO) and 3-ethyl-3-(chloromethyl)oxetane.
Influence of the Pendant Group: The substitution of the hydroxymethyl group in poly(EHO) with an iodomethyl group is expected to significantly increase the glass transition temperature. This is due to the much larger atomic weight of iodine (126.9 u) compared to a hydroxyl group (~17 u) and the stronger intermolecular van der Waals forces associated with the larger, more polarizable iodine atom. These factors restrict the segmental motion of the polymer chains, thus raising the T_g. For instance, a poly(ionic liquid) derived from the related 3-chloromethyl-3-ethyl-oxetane reported a T_g of -19 °C. lookchem.com In contrast, hyperbranched polymers based on the hydroxyl-containing EHO have shown T_g values ranging from -11.5 °C to 40 °C, depending on the specific hyperbranched architecture. researchgate.netacs.org High molecular weight, linear poly[3-ethyl-3-(hydroxymethyl)oxetane] (PEHMO) has also been reported as a crystalline material with a melting point of at least 100°C. google.com
Solubility: The solubility of polymers is governed by the principle of "like dissolves like." The polyether backbone of polyoxetanes imparts a degree of polarity. However, the pendant groups play a crucial role. Polymers of EHO, with their abundant hydroxyl groups, exhibit relatively polar and hydrophilic characteristics, enabling hydrogen bonding. mdpi.com Replacing the hydroxyl group with the less polar iodomethyl group would predictably decrease the polymer's affinity for polar solvents like water and increase its solubility in non-polar or moderately polar organic solvents. Reviews on oxetane-based polymers note that varying the alkyl chain length and functional groups is a key strategy for tailoring the solubility of these materials. acs.org
Table 1: Comparison of Glass Transition Temperatures (T_g) for Polymers Derived from 3-Ethyl-3-(substituted)oxetane Analogs
| Monomer Precursor | Polymer Type | Glass Transition Temperature (T_g) | Reference |
| 3-Ethyl-3-(chloromethyl)oxetane | Poly(ionic liquid) derivative | -19 °C | lookchem.com |
| 3-Ethyl-3-(hydroxymethyl)oxetane (EHO) | Hyperbranched Polyester (B1180765) | -11.5 °C | researchgate.net |
| 3-Ethyl-3-(hydroxymethyl)oxetane (EHO) | Hyperbranched Polyether (PEHO) | 40 °C | acs.org |
Note: The data presented is for analogous polymers and serves as a basis for predicting the properties of poly(this compound).
High Refractive Index Materials
A significant application of this compound is in the synthesis of high refractive index polymers (HRIPs). mdpi.com The refractive index (n) of a polymer is a measure of how much it bends light and is a critical property for optical applications like advanced coatings, optical lenses, and materials for optoelectronic devices. mdpi.comuni-marburg.de A well-established strategy for increasing a polymer's refractive index is to incorporate atoms with high atomic numbers and high molar refractivity, such as heavy halogens (iodine, bromine) or sulfur. mdpi.com
The this compound monomer is an ideal candidate for creating HRIPs because the heavy iodine atom is covalently integrated into the monomer structure. Upon polymerization, this results in a polyether with a high concentration of iodine distributed throughout the material. This intrinsic approach is often more effective and stable than dispersing inorganic nanoparticles in a polymer matrix. mdpi.com
Table 2: Refractive Index of Various Iodine-Containing Polymer Systems
| Polymer System | Refractive Index (n) | Key Feature | Reference |
| Iodine-doped Polyterpenol | 1.70 | Iodine added post-polymerization | researchgate.net |
| Iodinated Polymethylacrylate | 1.67 - 1.77 | Lateral iodinated carbazole (B46965) rings | google.com |
| Polyimide with Selenium | 1.76 - 1.96 | Selenium-containing monomers | scispace.com |
| Iodine-containing Polyacrylates | up to 1.85 | Triiodophenyl acrylate (B77674) monomer | scispace.com |
Note: This table illustrates the effectiveness of heavy atoms in increasing the refractive index of polymers, supporting the potential of poly(this compound) as a high refractive index material.
Hydrophobic and Hydrophilic Material Development
The surface properties of a material, specifically its hydrophobicity (water-repelling) or hydrophilicity (water-attracting), are dictated by its surface chemistry and topology. The polymerization of this compound allows for the development of materials with tailored surface characteristics. The final surface property is a balance between the contributions of the polyether backbone and the pendant side chains. acs.orgnih.gov
The polyether backbone is generally considered to be moderately hydrophilic. acs.orgnih.gov The nature of the substituent at the C3 position of the oxetane ring, however, has a dominant effect. Research on polymers from the hydroxyl analog, poly(3-ethyl-3-hydroxymethyl)oxetane (PEHMO), shows that the presence of numerous hydroxyl groups leads to a relatively hydrophilic surface capable of forming hydrogen bonds. mdpi.com This is evidenced by water contact angle measurements on PEHMO films, which are in the range of 64-67°, indicating good wettability by water. researchgate.net
In stark contrast, replacing the hydroxyl group with an iodomethyl group is expected to render the polymer surface significantly more hydrophobic. The carbon-iodine bond is far less polar than a hydroxyl group and does not act as a hydrogen bond donor. Halogenated surfaces are known to have low surface energy, which correlates with high water contact angles and hydrophobicity. This principle is clearly demonstrated in studies of fluorinated oxetane polymers, where the selective migration of the fluoroalkyl side chains to the surface results in highly hydrophobic coatings with water contact angles exceeding 100° and in some cases approaching 145°. researchgate.netgoogle.com Patents describing polymers from mono-haloalkyl oxetanes, including iodo-substituted variants, explicitly mention high hydrophobicity as a key characteristic of the resulting materials. google.comgoogle.com
Therefore, the polymerization of this compound is a promising route for developing hydrophobic coatings and materials, a direct contrast to the hydrophilic materials produced from its hydroxyl-containing counterpart.
Table 3: Water Contact Angles for Polymers with Different Pendant Groups
| Polymer Type | Pendant Group | Water Contact Angle (θ) | Surface Character | Reference |
| Poly(3-ethyl-3-hydroxymethyl)oxetane | -CH₂OH | 64-67° | Hydrophilic | researchgate.net |
| Poly(ethylene terephthalate) (PET) | (Ester linkages) | ~70-80° | Moderately Hydrophilic | researchgate.net |
| Fluorinated Oxetane Copolymer | -CH₂O(CF₂)nCF₃ | > 100° | Hydrophobic | researchgate.net |
| Elastomer from Fluorinated Oxetane | -CH₂O(CF₂)nCF₃ | 110-145° | Very Hydrophobic | google.com |
Note: This table compares the surface properties of different polymers, highlighting the strong influence of the side chain on the material's hydrophobicity.
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Pathways
While established methods for the synthesis of 3-Ethyl-3-(iodomethyl)oxetane exist, future research will likely focus on developing more efficient, sustainable, and scalable synthetic routes. Key areas of exploration include:
Catalytic Approaches: Investigating novel catalytic systems to improve yield and reduce byproducts is a primary objective. This includes the exploration of phase transfer catalysis for the intramolecular cyclization, which has shown promise in minimizing side reactions like olefin formation and dimerization. google.com
Flow Chemistry: The use of continuous flow reactors offers precise control over reaction parameters such as temperature and pressure, potentially leading to higher yields and purity in an industrial setting.
Alternative Starting Materials: Research into alternative and more readily available starting materials than the traditional 1,1,1-trimethylolpropane could lead to more cost-effective production methods. google.com
A comparative look at synthetic strategies for related oxetanes reveals a broader trend towards methodologies that can be generalized for various derivatives, a direction that will undoubtedly influence the future synthesis of this compound. researchgate.net
Advanced Mechanistic Investigations
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing its applications. Future research is expected to delve into:
Polymerization Kinetics: Detailed kinetic studies of the cationic ring-opening polymerization of this compound will provide insights into the factors governing the rate of polymerization and the molecular weight of the resulting polymers. The mechanism of this polymerization is known to proceed via a tertiary oxonium ion. wikipedia.org
Computational Modeling: Density functional theory (DFT) and other computational methods can be employed to model the transition states and reaction pathways of both the synthesis and polymerization of this compound. acs.org This can help in predicting reactivity and designing more efficient reaction conditions.
Development of Next-Generation Polyoxetanes with Enhanced Performance
Polyoxetanes derived from this compound and its parent alcohol, 3-ethyl-3-(hydroxymethyl)oxetane, exhibit a range of interesting properties. nih.gov Future research will focus on creating new polymers with enhanced characteristics:
Copolymerization: The copolymerization of this compound with other monomers, such as glycidol (B123203) or other oxetane (B1205548) derivatives, can lead to the formation of hyperbranched polyethers with a high density of functional groups and tailored properties. acs.orgnih.gov
Functionalization: The iodomethyl group provides a reactive handle for post-polymerization modification, allowing for the introduction of various functional groups to tune the polymer's properties, such as solubility, thermal stability, and adhesive characteristics. nih.gov For instance, the conversion of the iodo group to other functionalities can significantly alter the polymer's performance.
Energetic Polymers: Substituted oxetanes are key components in the development of energetic polymers used as binders in propellants and explosives. uni-muenchen.de Future research may explore the potential of polymers derived from this compound in this high-energy materials sector.
| Polymer Type | Monomers | Key Properties | Potential Applications |
| Homopolymer | This compound | Thermoplastic, potential for post-functionalization | Specialty polymers, coatings |
| Hyperbranched Copolymer | 3-Ethyl-3-(hydroxymethyl)oxetane, 1,1,1-tris(hydroxymethyl)propane | Branched architecture, good adhesion to polar substrates | Adhesives, coatings |
| Energetic Polymer | Functionalized oxetane derivatives | High energy density | Propellants, explosives |
Integration in Hybrid Materials and Nanocomposites
The incorporation of this compound-based polymers into hybrid materials and nanocomposites is a promising area for future exploration.
Organic-Inorganic Hybrids: Dual-cure systems combining the cationic photopolymerization of oxetane rings with the condensation of alkoxysilane groups can produce organic-inorganic hybrid coatings with enhanced hardness and transparency. researchgate.net
Nanocomposite Films: The in-situ polymerization of oxetanes within a matrix, such as PEDOT:PSS, has been shown to enhance the conductivity and water resistance of the resulting films. mdpi.com Similar approaches with this compound could lead to novel functional materials.
Quantum Dot Inks: Oxetane monomers are being investigated for use in nanostructure compositions, including quantum dot inks, to improve their performance and stability. google.com
Computational Design of Oxetane-Based Systems
Computational chemistry and molecular modeling are becoming indispensable tools in materials science. For this compound, future computational studies will likely focus on:
Predicting Polymer Properties: Molecular dynamics simulations can be used to predict the bulk properties of polyoxetanes, such as their glass transition temperature, mechanical strength, and solubility, guiding the design of polymers with specific characteristics.
Designing Novel Monomers: Computational screening can help identify new oxetane-based monomers with desired electronic and steric properties for specific applications.
Q & A
Q. What synthetic methodologies are most effective for preparing 3-Ethyl-3-(iodomethyl)oxetane from commercially available precursors?
The synthesis typically involves two stages: (1) formation of the oxetane core and (2) iodination. The oxetane scaffold can be synthesized via cyclization of 2,2-bis(hydroxymethyl)propanol derivatives using dialkyl carbonates (e.g., diethyl carbonate) under basic conditions, as demonstrated in the Corey method . Subsequent iodination of the hydroxymethyl intermediate (e.g., 3-ethyl-3-(hydroxymethyl)oxetane) can be achieved using Appel reaction conditions (triphenylphosphine and iodine) or other halogenation protocols . Key considerations include optimizing reaction time, temperature, and stoichiometry to minimize byproducts like spiroorthocarbonates .
Q. What analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
Essential techniques include:
- ¹H/¹³C NMR : Assign signals based on substituent effects. For example, iodomethyl protons resonate downfield (~3.7–4.4 ppm), while ethyl groups appear at 0.9–1.85 ppm. Overlapping methylene proton signals (e.g., a single peak at 4.42 ppm) may arise from symmetry or dynamic averaging in the oxetane ring .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺ or [M–I]⁺) and fragmentation patterns.
- X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry, though crystallization challenges are common due to low melting points .
Q. What purification strategies are recommended for isolating this compound after synthesis?
Distillation under reduced pressure (40–50 mmHg) is effective for removing low-boiling-point impurities . For iodinated derivatives, column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (if crystalline) may be necessary. Monitoring via TLC or GC-MS ensures purity >95% .
Advanced Research Questions
Q. How do steric and electronic effects of the 3-ethyl and iodomethyl groups influence copolymerization reactivity with oxetanes or epoxides?
The electron-withdrawing iodomethyl group reduces oxetane ring strain, lowering reactivity in cationic ring-opening polymerizations. Conversely, the ethyl group provides steric hindrance, affecting monomer accessibility. Reactivity parameters (e.g., Mayo-Lewis copolymerization constants) must be empirically determined via ¹H NMR or FTIR to track monomer consumption rates . Competing ring-opening pathways (e.g., SN1 vs. SN2 mechanisms) further complicate kinetic analysis .
Q. What experimental approaches resolve contradictions in NMR data for methylene protons in iodomethyl-oxetane derivatives?
Observed singlet peaks for non-equivalent methylene protons (e.g., at 4.42 ppm) may result from:
Q. How does the oxetane ring’s conformational rigidity impact its utility in macrocyclic drug design?
Central placement of the oxetane in peptide backbones induces turn structures, confirmed by NOE correlations (e.g., dNN(i, i + 2) and daN(i, i + 2)), which reduce conformational entropy and enhance macrocyclization efficiency. This is critical for designing protease-resistant peptidomimetics .
Q. What mechanistic insights explain divergent ring-opening pathways under nucleophilic vs. acidic conditions?
- Nucleophilic Conditions (e.g., LiAlH₄) : Iodide acts as a leaving group, favoring SN2 ring-opening to form diols or ethers.
- Acidic Conditions (e.g., H₂SO₄) : Protonation of the oxetane oxygen facilitates SN1 mechanisms, yielding carbocation intermediates prone to rearrangements .
Competing pathways are elucidated using kinetic isotope effects or trapping experiments with radical scavengers .
Q. How can conflicting yields in alternative synthesis routes (e.g., dialkyl carbonates vs. urea) be reconciled?
- Dialkyl Carbonates : Higher yields (>90%) are achieved with excess carbonate and KOH catalysis but require rigorous anhydrous conditions .
- Urea Method : Avoids phosgene derivatives but produces carbamate byproducts, necessitating iterative purification .
Trade-offs between scalability, safety, and purity must be evaluated via Design of Experiments (DoE) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
